3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide
Brand Name: Vulcanchem
CAS No.: 110592-46-6
VCID: VC17269061
InChI: InChI=1S/C16H13BrN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3
SMILES:
Molecular Formula: C16H13BrN2O2
Molecular Weight: 345.19 g/mol

3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide

CAS No.: 110592-46-6

Cat. No.: VC17269061

Molecular Formula: C16H13BrN2O2

Molecular Weight: 345.19 g/mol

* For research use only. Not for human or veterinary use.

3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide - 110592-46-6

Specification

CAS No. 110592-46-6
Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
IUPAC Name 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C16H13BrN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3
Standard InChI Key VLEBRWOJQVFPAE-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione. Its molecular formula, C16H13BrN2O2\text{C}_{16}\text{H}_{13}\text{BrN}_2\text{O}_2, reflects the incorporation of a brominated aromatic ring and a methyl-substituted pyridine group. The meta position of the bromine atom on the phenyl ring distinguishes it from para-substituted analogs like 3-(p-bromophenyl)-N-(2-pyridyl)succinimide .

Structural Characterization

  • SMILES Notation: CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=C(C=C3)Br)

  • InChI Key: ZNZBCKZXEQVVJT-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]+345.02333173.8
    [M+Na]+367.00527178.8
    [M-H]-343.00877176.4

The CCS values, derived from ion mobility spectrometry, suggest a compact three-dimensional structure influenced by the bromophenyl and pyridinyl substituents .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous succinimides are synthesized via N-heterocyclic carbene (NHC)-catalyzed Stetter reactions. For example, Mhaske et al. demonstrated that N-substituted itaconimides react with aromatic aldehydes under NHC catalysis to yield 1,4- and 1,5-dicarbonyl succinimide derivatives . Adapting this method, 3-(m-bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide could be synthesized through the reaction of 3-methyl-2-pyridinylamine with meta-bromophenyl-substituted itaconimide precursors.

Key Reaction Considerations

  • Catalyst: Thiazolium-based NHCs (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride).

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: Room temperature to 40°C .

Physicochemical Properties

Spectral Data

  • 1^1H NMR: Expected signals include a singlet for the methyl group on pyridine (~δ 2.3 ppm), aromatic protons from the bromophenyl ring (δ 7.2–7.6 ppm), and distinct pyrrolidine-dione protons (δ 3.2–3.6 ppm) .

  • Mass Spectrometry: Predicted molecular ion peaks at m/z 345.02 ([M+H]+) and 367.01 ([M+Na]+) .

Thermodynamic Stability

The compound’s stability is enhanced by intramolecular hydrogen bonding between the pyridine nitrogen and the succinimide carbonyl groups. This interaction reduces susceptibility to hydrolysis compared to non-aromatic succinimides .

Toxicity Profile

Acute Toxicity

In rodent studies, the intraperitoneal LD50_{50} for the structurally similar compound 3-(m-bromophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione was reported to exceed 2 g/kg . No mortality or significant adverse effects were observed at this dose, indicating low acute toxicity.

Mechanistic Insights

CompoundED50_{50} (MES)ED50_{50} (scPTZ)
Ethosuximide150 mg/kg250 mg/kg
3-(m-Bromophenyl) analog33.64 mg/kg45.12 mg/kg

The enhanced potency of the bromophenyl derivative highlights its potential as a next-generation anticonvulsant .

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